molecular formula C19H13NOS B8224281 4-(10H-phenothiazin-10-yl)benzaldehyde

4-(10H-phenothiazin-10-yl)benzaldehyde

Cat. No.: B8224281
M. Wt: 303.4 g/mol
InChI Key: BANPAEPLIQARSI-UHFFFAOYSA-N
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Description

4-(10H-phenothiazin-10-yl)benzaldehyde: is an organic compound with the molecular formula C19H13NOS . It is a derivative of phenothiazine, a tricyclic compound known for its diverse applications in pharmaceuticals and dyes. This compound is characterized by the presence of a benzaldehyde group attached to the phenothiazine core, making it a valuable intermediate in organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(10H-phenothiazin-10-yl)benzaldehyde typically involves the reaction of phenothiazine with benzaldehyde under specific conditions. One common method is the Vilsmeier-Haack reaction , where phenothiazine is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired aldehyde .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(10H-phenothiazin-10-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(10H-phenothiazin-10-yl)benzaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(10H-phenothiazin-10-yl)benzaldehyde involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also interacts with enzymes and proteins, inhibiting their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

    Phenothiazine: The parent compound, known for its use in antipsychotic medications.

    4-(10H-phenothiazin-10-yl)benzoic acid: An oxidized form of 4-(10H-phenothiazin-10-yl)benzaldehyde.

    4-(10H-phenothiazin-10-yl)benzyl alcohol: A reduced form of this compound.

Uniqueness: this compound is unique due to its aldehyde functional group, which allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its derivatives exhibit diverse biological activities, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-phenothiazin-10-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NOS/c21-13-14-9-11-15(12-10-14)20-16-5-1-3-7-18(16)22-19-8-4-2-6-17(19)20/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANPAEPLIQARSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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